4-amino-N-ethyl-2-hydroxybenzamide
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Overview
Description
4-amino-N-ethyl-2-hydroxybenzamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . It is known for its applications in various fields, including pharmaceuticals and scientific research. This compound is characterized by its amino, ethyl, and hydroxy functional groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-2-hydroxybenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
4-amino-N-ethyl-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as thrombin inhibition and cerebroprotective activity
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its thrombin-inhibitory activity is due to its interaction with the active site of thrombin, preventing the formation of blood clots .
Comparison with Similar Compounds
4-amino-N-ethyl-2-hydroxybenzamide can be compared with other similar compounds, such as:
4-hydroxybenzamide: Known for its cerebroprotective activity but limited by low solubility in water.
Amisulpride impurity B: A related compound with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and exhibit diverse biological activities. Continued research on this compound may uncover new therapeutic and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-amino-N-ethyl-2-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13) |
InChI Key |
WQXFPBOKYSMKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
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